molecular formula C22H17ClN6O2 B2442587 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1189734-49-3

1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2442587
CAS No.: 1189734-49-3
M. Wt: 432.87
InChI Key: VWWMSIHRJZQZAL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-4-3-5-15(8-13)20-26-19(31-27-20)11-28-12-24-21-17(22(28)30)10-25-29(21)16-7-6-14(2)18(23)9-16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMSIHRJZQZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 1189734-49-3) is a novel hybrid molecule that combines the structural features of pyrazolo[3,4-d]pyrimidines and 1,2,4-oxadiazoles. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClN6O2C_{22}H_{17}ClN_{6}O_{2} with a molecular weight of 432.9 g/mol . The structure integrates a chloro-methylphenyl moiety and an oxadiazole unit, which are known to enhance biological activity through various mechanisms.

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of biological activities including anticancer properties. These compounds often target critical enzymes involved in cancer cell proliferation such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerases
  • Telomerase

The hybridization of 1,2,4-oxadiazole with other pharmacophores can lead to synergistic effects, enhancing the overall efficacy against cancer cells .

Anticancer Activity

Studies have shown that the incorporation of the 1,2,4-oxadiazole scaffold into pyrazolo[3,4-d]pyrimidine frameworks can significantly enhance anticancer activity. For instance:

  • In vitro assays demonstrated that compounds similar to this hybrid effectively inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Molecular docking studies suggest strong binding affinity to targets like telomerase and HDACs .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • In vitro testing has indicated that derivatives with oxadiazole units possess significant antibacterial and antifungal properties.
  • The mechanism involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

StudyFindings
Study A (2023)Demonstrated that derivatives inhibited growth in various cancer cell lines with IC50 values ranging from 0.02 to 0.32 μM.
Study B (2022)Showed effective antimicrobial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL.
Study C (2021)Highlighted the role of oxadiazole in enhancing cytotoxicity through apoptosis induction in breast cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure consists of a pyrazolo[3,4-d]pyrimidin core substituted with a 3-chloro-4-methylphenyl group and a 3-(m-tolyl)-1,2,4-oxadiazol moiety. These structural elements are critical for its biological activity.

Molecular Formula and Weight

  • Molecular Formula : C19H18ClN5O
  • Molecular Weight : 371.88 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : Analogous compounds have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential efficacy in treating tuberculosis .

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer effects. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. Notable findings include:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and cell division. The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins .

Cytotoxicity Assessment

In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Antitubercular Activity Study

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated promising activity for certain compounds structurally related to the target compound .

Anticancer Efficacy

Research has shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced anticancer activity. For example, docking studies revealed that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Synthesis of Related Compounds

The synthesis of heterocyclic compounds containing the pyrazolo framework has been reported to yield derivatives with antimicrobial properties. For instance:

  • The reaction of hydrazonoyl halides with various substituted phenyl compounds resulted in new derivatives that exhibited significant biological activities .

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